S-Acetylthiocarnitine

Description

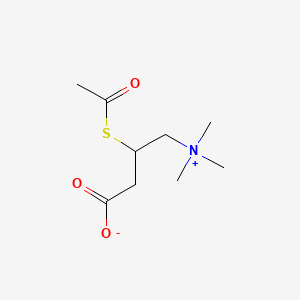

S-Acetylthiocarnitine is a thiocarnitine derivative in which the hydroxyl group of carnitine is replaced by a thiol group, and the acetyl moiety is esterified to the sulfur atom. This structural modification enhances its role as an acetyl group carrier in mitochondrial fatty acid metabolism and enzymatic reactions. Its unique biochemical properties, including high binding affinity and metabolic stability, have positioned it as a critical compound for studying mitochondrial energy pathways and therapeutic interventions in metabolic disorders.

Properties

CAS No. |

76474-64-1 |

|---|---|

Molecular Formula |

C9H17NO3S |

Molecular Weight |

219.3 g/mol |

IUPAC Name |

3-acetylsulfanyl-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3 |

InChI Key |

IALPVLUNMRNJBE-UHFFFAOYSA-N |

SMILES |

CC(=O)SC(CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CC(=O)SC(CC(=O)[O-])C[N+](C)(C)C |

Synonyms |

S-acetylthiocarnitine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

S-Acetylthiocarnitine is often compared to structurally analogous compounds such as acetylcarnitine, (fl)-acetylcarnitine, and (flS)-aminocarnitine. Key differences lie in their functional groups, enzymatic interactions, and thermodynamic stability:

| Compound | Binding Efficiency | Enzymatic Activity | Group-Transfer Potential | Equilibrium Constant (pH 7.0, 30°C) |

|---|---|---|---|---|

| This compound | 3.5× (vs. (fl)-acetylcarnitine) | 95% activity retention | High | 0.22 |

| (fl)-Acetylcarnitine | Baseline (1×) | 100% (reference) | Moderate | Not reported |

| (flS)-Aminocarnitine | 13× weaker (vs. carnitine) | 7.5% activity | Low | Favors acetylation |

Key Findings :

- Binding Efficiency : this compound exhibits 3.5-fold higher binding affinity to acetyltransferase enzymes compared to (fl)-acetylcarnitine. This is attributed to the sulfur atom’s enhanced nucleophilicity, which facilitates stronger interactions with enzyme active sites .

- Enzymatic Activity: Despite its superior binding, this compound retains 95% of the catalytic activity of (fl)-acetylcarnitine, indicating minor trade-offs in turnover rates .

- This property is critical for driving acetyl-CoA synthesis in mitochondria .

Mechanistic Insights from Research

- (flS)-Aminocarnitine: This analog binds 13-fold more poorly to the pigeon liver acetyltransferase enzyme than carnitine and shows only 7.5% enzymatic activity.

- Equilibrium Dynamics : The equilibrium constant for this compound (0.22) reflects its stability under physiological conditions, favoring acetyl group retention until enzymatic cleavage .

Thermodynamic and Kinetic Advantages

- Thermodynamic Stability : The thioester bond in this compound is less prone to hydrolysis than the ester bond in acetylcarnitine, enhancing its metabolic half-life .

- Kinetic Competence : Studies suggest that the sulfur atom lowers the activation energy for acetyl transfer, enabling faster reaction kinetics in mitochondrial matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.